molecular formula C17H18N2O3S B5869512 N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5869512
M. Wt: 330.4 g/mol
InChI Key: FORLFDSEMQLONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB, is a chemical compound used in scientific research. It belongs to the family of sulfonamide compounds, which have been extensively studied for their biological activities. MPB has been found to have potential applications in various fields, including cancer research, drug development, and neurobiology.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many cancer cells and plays a critical role in regulating the pH balance of cancer cells. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide binds to the active site of CA IX and inhibits its activity, leading to a decrease in the pH of cancer cells and ultimately cell death. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been found to enhance the activity of certain drugs by improving their cellular uptake, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, enhance the activity of certain drugs, and enhance the activity of certain neurotransmitters. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied for its potential applications in various fields, which makes it a useful tool for researchers. However, there are also some limitations to using N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One potential direction is to further explore its potential applications in cancer research. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, but its effects may vary depending on the type of cancer. Further studies are needed to determine the optimal dosage and treatment duration for N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in different types of cancer.
Another potential direction is to explore its potential applications in drug development. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been found to enhance the activity of certain drugs, but its effects may vary depending on the drug. Further studies are needed to determine the optimal combination of N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and other drugs in different diseases.
Finally, there is a need to further explore the mechanism of action of N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. Although it has been found to inhibit the activity of carbonic anhydrase IX (CA IX), its effects may also involve other pathways. Further studies are needed to determine the full range of its effects and the underlying mechanisms.

Synthesis Methods

N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-pyrrolidinone in the presence of a base, such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. CA IX plays a critical role in regulating the pH balance of cancer cells, and its inhibition can lead to cell death.
In addition to cancer research, N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential applications in drug development. It has been found to enhance the activity of certain drugs, such as doxorubicin, by improving their cellular uptake. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential applications in neurobiology. It has been found to enhance the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in various neurological disorders.

properties

IUPAC Name

N-(4-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-4-6-14(7-5-13)18-23(21,22)16-10-8-15(9-11-16)19-12-2-3-17(19)20/h4-11,18H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORLFDSEMQLONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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